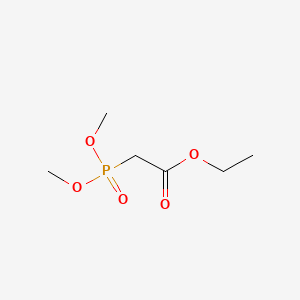
1-Octylpyridinium chloride
Descripción general
Descripción
1-Octylpyridinium chloride, also known as 1-Octylpyridin-1-ium chloride, is a quaternary ammonium compound . It has a CAS Number of 4086-73-1 and a molecular weight of 227.78 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Pyridinium salts, including 1-Octylpyridinium chloride, have been synthesized through various routes . These include conventional methods, as well as microwave and ultrasound techniques . The choice of method can significantly impact the yield and speed of the reaction .Molecular Structure Analysis
The molecular formula of 1-Octylpyridinium chloride is C13H22ClN . The InChI code for this compound is 1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 .Chemical Reactions Analysis
Pyridinium salts, including 1-Octylpyridinium chloride, have been found to be involved in a wide variety of synthetically useful reactions in organic chemistry . They serve as important intermediates for the preparation of pharmacologically active heterocycles .Physical And Chemical Properties Analysis
1-Octylpyridinium chloride is a solid at room temperature . The compound is soluble in water but insoluble in acetone, acetic acid, or ethanol .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Octylpyridinium chloride is utilized in organic synthesis, particularly in the formation of pyridinium salts. These salts serve as intermediates in various synthetic routes and have been instrumental in the development of pyridinium ionic liquids and ylides . Their reactivity is harnessed to create structurally diverse compounds that are significant in many natural products and bioactive pharmaceuticals.
Catalysis
In the realm of catalysis, 1-Octylpyridinium chloride plays a role as a component of ionic liquids. These ionic liquids are used as phase transfer catalysts, facilitating reactions by enabling the transfer of reactants between different phases . They are particularly valuable in green chemistry for their ability to be recycled and reused without generating waste.
Electrochemistry
The electrochemical properties of pyridine derivatives, including 1-Octylpyridinium chloride, are of great interest. They are used in the study of redox reaction mechanisms and can also be applied in the synthesis of new compounds on a gram scale . Their role in electrochemistry is pivotal due to their unique ionic nature.
Analytical Chemistry
1-Octylpyridinium chloride finds applications in analytical chemistry where it may be used as a reagent or solvent in various analytical methods. Its ionic liquid form can provide a highly delocalized structure which is beneficial in analytical procedures .
Environmental Science
Research into the environmental impact of pyridinium-based compounds, including 1-Octylpyridinium chloride, has shown that they can be designed to have reduced ecotoxicity and improved biodegradability . This makes them suitable for environmentally conscious applications where toxicity is a concern.
Pharmaceutical Applications
Pyridinium salts, such as 1-Octylpyridinium chloride, are explored for their potential as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Their structural diversity allows for the development of new pharmaceuticals with targeted biological activity.
Materials Science
In materials science, 1-Octylpyridinium chloride is involved in the creation of novel materials, particularly within the scope of ionic liquids. These materials have unique properties that can be tailored for specific applications, such as in energy storage or as functional materials in electronics .
Gene Delivery
The compound is also being investigated for its use in gene delivery systems. As a component of non-viral vectors, it may contribute to the development of safer and more efficient gene therapy methods . The cationic nature of 1-Octylpyridinium chloride makes it suitable for forming complexes with genetic material for delivery into cells.
Mecanismo De Acción
Target of Action
1-Octylpyridinium chloride, also known as 1-octylpyridin-1-ium chloride, is a quaternary ammonium compound . Its primary targets are bacteria and other microorganisms . It has broad-spectrum antiseptic properties , which means it can kill a wide range of harmful microorganisms.
Mode of Action
The mode of action of 1-Octylpyridinium chloride involves interaction with the bacterial cell membrane . As a cationic surfactant, it has a biocidal activity against a broad spectrum of bacteria . It disrupts the cell membrane, leading to leakage of cell contents and eventually cell death .
Biochemical Pathways
It is known that the compound interferes with the integrity of the bacterial cell membrane . This disruption can affect various biochemical pathways within the cell, leading to cell death .
Pharmacokinetics
Similar compounds like cetylpyridinium chloride have been reported to have low gastrointestinal absorption . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Octylpyridinium chloride.
Result of Action
The result of the action of 1-Octylpyridinium chloride is the death of the targeted microorganisms . By disrupting the cell membrane, it causes leakage of cell contents, leading to cell death . This makes it effective as an antiseptic in various applications .
Safety and Hazards
1-Octylpyridinium chloride is associated with certain hazards. It is harmful if swallowed and causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
1-octylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYAWWBKPWUOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961272 | |
| Record name | 1-Octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4086-73-1 | |
| Record name | Octylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4086-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Octylpyridinium chloride interact with neutral nitrogen-containing compounds in fuel, and what makes it suitable for this application?
A1: 1-Octylpyridinium chloride is a chloride-based ionic liquid (IL). These ILs are known to exhibit unique selectivity towards certain compounds, including nitrogen-containing compounds. While the exact mechanism of interaction isn't fully detailed in the research [], it suggests that 1-Octylpyridinium chloride demonstrates a higher affinity for nitrogen-containing compounds over sulfur-containing compounds present in the fuel. This selective interaction likely stems from a combination of factors, including the cation-pi interactions between the pyridinium ring of the IL and the aromatic rings often present in nitrogen-containing compounds, as well as the ability of the chloride anion to form hydrogen bonds. This selectivity, coupled with its low solubility in the fuel, allows for efficient extraction of the targeted compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)


